5-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-2-methyl-1,3-thiazole
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Overview
Description
5-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-2-methyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thiazole ring with a tetrahydropyridoindole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-2-methyl-1,3-thiazole typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
5-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-2-methyl-1,3-thiazole has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Medicine: Explored for its therapeutic potential in treating various cancers.
Mechanism of Action
The mechanism of action of 5-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of tumor growth. Molecular docking studies have shown that this compound can bind to the active site of certain kinases, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure and have been studied for their anti-tumor activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 5-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-2-methyl-1,3-thiazole apart is its unique combination of a thiazole ring with a tetrahydropyridoindole moiety, which enhances its biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
5-[(1-tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-13-21-11-14(24-13)12-23-10-9-16-15-7-5-6-8-17(15)22-18(16)19(23)20(2,3)4/h5-8,11,19,22H,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAZLDUZQRQHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCC3=C(C2C(C)(C)C)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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